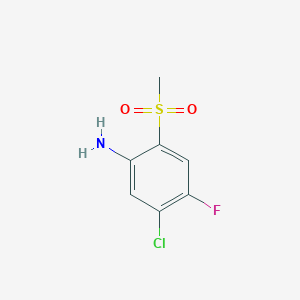

5-Chloro-4-fluoro-2-methanesulfonylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-4-fluoro-2-methanesulfonylaniline is a chemical compound with the molecular formula C7H7ClFNO2S . It has a molecular weight of 223.65 .

Molecular Structure Analysis

The InChI code for 5-Chloro-4-fluoro-2-methanesulfonylaniline is 1S/C7H7ClFNO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis

5-Chloro-4-fluoro-2-methanesulfonylaniline is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Scientific Research Applications

Efficient Synthesis of Substituted Methyl Synthons

5-Chloro-4-fluoro-2-methanesulfonylaniline serves as a precursor in the efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives. These derivatives are valuable as tunable substituted methyl synthons in organic synthesis, leveraging a new C–S bond-forming strategy for their preparation. This approach is notable for its high efficiency and selectivity, making it a significant advancement in the synthesis of fluoromethylated organic molecules (Prakash et al., 2010).

Sulfonation and Derivative Formation

The compound is involved in studies related to the sulfonation of phenols and the synthesis of sulfonic acids, demonstrating the intermediacy of phenyl hydrogen sulfates in these processes. These studies contribute to a deeper understanding of the sulfonation mechanism and the formation of various phenyl methanesulfonates, enriching the field of aromatic sulfonation (Wit et al., 2010).

Novel Synthesis Routes

Research has also focused on developing novel synthetic routes to compounds utilizing 5-Chloro-4-fluoro-2-methanesulfonylaniline. For instance, a novel synthesis route has been reported for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate in the preparation of pesticides. This synthesis provides an alternate and efficient route, emphasizing the compound's role in the synthesis of agriculturally relevant chemicals (Xiao-hua Du et al., 2005).

Inhibition Studies

Further research includes the compound's derivatives as potent inhibitors in biochemical pathways. For example, N-(5-substituted) thiophene-2-alkylsulfonamides, derived from similar sulfonyl compounds, have been identified as potent inhibitors of 5-lipoxygenase, showcasing the therapeutic potential of derivatives in inflammatory diseases (Beers et al., 1997).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-chloro-4-fluoro-2-methylsulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNNJHRMRGPBHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1N)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-N-methyl-N-propylimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B2638259.png)

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638260.png)

![2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2638261.png)

![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2638263.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2638267.png)

![[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B2638272.png)

![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2638275.png)

![4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one](/img/structure/B2638277.png)

![[3-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B2638278.png)

![2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2638282.png)